5-(p-Tolyl)indoline-2,3-dione

Description

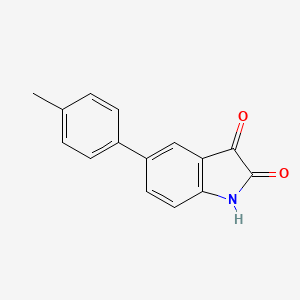

Structure

3D Structure

Properties

Molecular Formula |

C15H11NO2 |

|---|---|

Molecular Weight |

237.25 g/mol |

IUPAC Name |

5-(4-methylphenyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C15H11NO2/c1-9-2-4-10(5-3-9)11-6-7-13-12(8-11)14(17)15(18)16-13/h2-8H,1H3,(H,16,17,18) |

InChI Key |

DVVYNKPDVYRUCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 P Tolyl Indoline 2,3 Dione and Its Derivatives

General Reactivity Profile of the Indoline-2,3-dione Core

The indoline-2,3-dione core is a versatile scaffold in organic synthesis, exhibiting a range of reactive sites that allow for diverse chemical transformations. nih.govresearchgate.net

Electrophilic and Nucleophilic Reaction Sites

The indoline-2,3-dione nucleus possesses both electrophilic and nucleophilic centers. The carbonyl group at the C-3 position is strongly electrophilic, making it susceptible to attack by various nucleophiles. nih.gov This reactivity is fundamental to many derivatization reactions of isatin (B1672199) and its analogues. The strong electrophilic nature of the C-3 carbon also allows it to undergo ring expansion reactions. nih.gov

Conversely, the nitrogen atom of the lactam can be deprotonated by strong bases to form N-metallated derivatives. bhu.ac.in These N-anions are nucleophilic and can react with electrophiles at either the nitrogen atom or the C-3 position. bhu.ac.in The preferred site of electrophilic substitution on the indole (B1671886) ring system is the C-3 position, as the resulting cation is stabilized by delocalization of the lone pair of electrons from the adjacent nitrogen atom. bhu.ac.in If the C-3 position is already occupied, electrophilic attack occurs at the C-2 position. bhu.ac.in

A theoretical study using Density Functional Theory (DFT) can help to identify the most reactive sites of such molecules, confirming the nucleophilic and electrophilic centers that are in agreement with experimental observations. ijsr.netimist.ma

Keto-Enol Tautomerism in Indoline-2,3-dione Systems

Indoline-2,3-dione and its derivatives can exist in two tautomeric forms: the lactam (keto) form and the lactim (enol) form. nih.gov This involves the transfer of a proton between the nitrogen atom and the oxygen atom at the C-2 position. nih.gov In the solid state, the lactam form is predominant. nih.gov However, the existence of the lactim form is supported by the formation of O-alkyl ethers and isatin-α-chloride. nih.gov

This keto-enol tautomerism is a crucial aspect of the reactivity of isatin derivatives, including hydrazones. researchgate.netresearchgate.netfrontiersin.org The equilibrium between the keto and enol forms can be influenced by factors such as the solvent, with the enol form often being more stable in many organic solvents, while the presence of water can favor the keto form. frontiersin.org

Reactions Involving the p-Tolyl Substituent and its Influence on Reactivity

The p-tolyl group at the C-5 position of the indoline-2,3-dione ring primarily influences the electronic properties of the aromatic system. While direct reactions involving the p-tolyl group itself are not the main focus of the reactivity of this compound, its electron-donating nature can modulate the reactivity of the indoline-2,3-dione core. For instance, the presence of the p-tolyl group can influence the electron density at various positions of the heterocyclic ring, potentially affecting the rates and outcomes of reactions at the C-3 position.

In the synthesis of various derivatives, the p-tolyl group is often introduced via a Suzuki coupling reaction, where a bromo-substituted isatin is reacted with a tolylboronic acid. nih.gov The methyl group of the p-tolyl substituent can be observed in 1H NMR spectra, typically appearing as a singlet around 2.3-2.4 ppm. chemrevlett.comnih.gov

Derivatization at the C-3 Position of Indoline-2,3-dione

The highly reactive C-3 carbonyl group is the primary site for the derivatization of 5-(p-Tolyl)indoline-2,3-dione, leading to a wide array of derivatives with diverse chemical structures and potential applications.

Formation of Hydrazone Derivatives

One of the most common and significant reactions of this compound is the condensation with various hydrazine (B178648) derivatives to form hydrazones. nih.govnih.govjst.go.jp This reaction typically involves refluxing the isatin derivative with a hydrazine in a suitable solvent, often with a catalytic amount of acid. nih.govchalcogen.ro

The resulting hydrazonoindolin-2-ones are a class of compounds that have been extensively studied. nih.govnih.gov The formation of these derivatives can be confirmed by spectroscopic methods such as IR, which shows characteristic C=N stretching frequencies. nih.gov

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-Chloroindoline-2,3-dione | 2-Amino-4-(p-tolyl)thiazole | 5-Chloro-3-(2-(4-(p-tolyl)thiazol-2-yl)hydrazono)indolin-2-one | nih.gov |

| Indoline-2,3-diones | Hydrazine hydrate (B1144303) | 3-Hydrazonoindolin-2-ones | nih.gov |

| Isatin derivatives | Hydrazide derivatives | Hydrazones | nih.gov |

| N-substituted isatins | Nalidixic acid hydrazide | Schiff bases (hydrazones) | chalcogen.ronih.gov |

| Isatin | 5-Oxo-1-substituted phenylpyrrolidine-3-carbohydrazides | 5-Oxo-N′-(2-oxoindolin-3-ylidene)pyrrolidine-3-carbohydrazides | nih.gov |

Schiff Base Condensation Reactions

Similar to hydrazone formation, this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). researchgate.netimpactfactor.orgijisrt.com This reaction involves the nucleophilic attack of the amine on the C-3 carbonyl carbon, followed by dehydration. impactfactor.org The reaction is often catalyzed by a few drops of glacial acetic acid and carried out under reflux. impactfactor.orgbrieflands.com

These Schiff bases are valuable intermediates in organic synthesis and have been used to create more complex heterocyclic systems. researchgate.netrsc.org For example, a Schiff base derived from isatin can react with mercaptoacetic acid to form a spiro-fused thiazolidinone. researchgate.net

| Reactant 1 | Reactant 2 | Product | Reference |

| Indoline-2,3-dione | p-Toluidine | (Z)-3-(p-tolylimino)indolin-2-one | impactfactor.org |

| Isatin derivatives | Aromatic amines | Schiff bases | brieflands.com |

| 1H-Indole-2,3-dione (Isatin) | m-Toluidine | 3-(m-tolylimino)indolin-2-one | ijisrt.com |

Reactions Leading to Spirocyclic Indoline-2,3-dione Compounds

The C-3 carbonyl group of this compound is a prime site for reactions that generate complex, three-dimensional spirocyclic systems. nih.govrsc.org These structures, where two rings share a single carbon atom (the C-3 of the indoline (B122111) core), are of significant interest in drug discovery due to their rigid and defined stereochemistry. nih.govrsc.org

A predominant strategy for constructing these architectures is the [3+2] cycloaddition reaction involving azomethine ylides. These ylides are typically generated in situ from the condensation of an isatin derivative and an α-amino acid, such as proline or tryptophan, followed by decarboxylation. nih.govacs.org The resulting 1,3-dipole then reacts with a suitable dipolarophile to yield spiro-pyrrolidine or spiro-pyrrolizine fused oxindoles. For instance, the multicomponent reaction of isatin, proline, and phenylacetylene (B144264) affords spirooxindole-pyrrolizine derivatives. acs.org The reaction involving a 5-(p-tolyl)-substituted isatin would analogously lead to a p-tolyl-functionalized spiro compound, such as 2′-(p-Tolyl)-5′,6′,7′,7a′-tetrahydrospiro[indoline-3,3′-pyrrolizin]-2-one. acs.org

Domino reactions, particularly those involving a Diels-Alder sequence, also provide an efficient route to spirocyclic indoline-2,3-diones. In one such protocol, an acid-mediated domino reaction between 3-phenacylideneoxindoles (derived from isatins) and pinacol (B44631) derivatives yields spiro[cyclohexane-1,3′-indolin]-3-en-2′-ones. acs.org The reaction proceeds through an in-situ generation of a 1,3-diene from the pinacol, which then undergoes a Diels-Alder reaction with the exocyclic double bond of the 3-phenacylideneoxindole acting as the dienophile. acs.org This method is noted for its high diastereoselectivity. acs.org

Furthermore, multicomponent reactions (MCRs) are powerful tools for synthesizing complex spiro compounds in a single step. A notable example is the copper-catalyzed MCR of 2-methylindole (B41428), an aromatic aldehyde, and a dienophile such as a 3-phenacylideneoxindole (which can be derived from 5-(p-tolyl)isatin). nih.gov This reaction constructs highly substituted spiro[carbazole-3,3'-indoline] frameworks. nih.gov Another MCR involves the reaction of spiro[indoline-thiazolidinone] derivatives with 2-aminopyrimidine (B69317) under microwave irradiation to create novel spiro[indoline-3,2'-thiazolo[5,4-e]pyrimido[1,2-a]pyrimidine] systems. arkat-usa.org

Table 1: Synthesis of Spirocyclic Compounds from Isatin Derivatives

| Starting Materials | Reaction Type | Key Reagents | Spirocyclic Product |

|---|---|---|---|

| Isatin, Proline, Phenylacetylene | [3+2] Cycloaddition | CuI | Spiro[indoline-3,3'-pyrrolizine] |

| 3-Phenacylideneoxindole, Pinacol | Domino Diels-Alder | Acetic Acid, [Bmim]Br | Spiro[cyclohexane-1,3'-indoline] |

| 2-Methylindole, Aldehyde, 3-Phenacylideneoxindole | Multicomponent Reaction | CuSO₄ | Spiro[carbazole-3,3'-indoline] |

| Spiro[indoline-thiazolidinone], 2-Aminopyrimidine | Michael Addition/Cyclization | Montmorillonite KSF, MW | Spiro[indoline-thiazolo-pyrimido-pyrimidine] |

Derivatization at the N-1 Position of Indoline-2,3-dione

The nitrogen atom of the indoline-2,3-dione core is an important site for functionalization, as N-substitution can significantly alter the biological properties and solubility of the molecule. N-alkylation is the most common derivatization at this position. researchgate.net

Direct N-alkylation can be achieved under basic conditions using various alkylating agents. However, regioselectivity can be a challenge, as O-alkylation at the C-2 carbonyl is a competing pathway. The choice of solvent and catalyst is crucial for directing the reaction toward the desired N-1 product. acs.org For example, indium(III)-catalyzed reactions of 2,3-disubstituted indoles with p-quinone methides demonstrate solvent-controlled regioselectivity. acs.org In a nonpolar solvent like toluene, the reaction favors C6-alkylation (thermodynamic product), whereas in a polar coordinating solvent like THF, N-1 alkylation is the major outcome (kinetic product). acs.org This control is attributed to the different stabilization of the transition states by the solvent.

Transition-metal-catalyzed reactions have also been developed for indole functionalization. A rhodium(III)-catalyzed C-H alkylation of indoles with maleimides has been reported, which selectively occurs at the C-2 position, directed by a bulky N-(1,3,5-triazinyl) group. rsc.org While this method targets the C-2 position, it highlights the advanced strategies used to control reactivity on the indole scaffold. Subsequent derivatization of the maleimide (B117702) portion, for instance with a p-tolyl group, can introduce the desired moiety into the final complex molecule. rsc.org

The development of modular approaches allows for the construction of densely functionalized indoles, including N-alkylated derivatives. syr.edu Reactions of indoles with trichloroacetimidates activated by Brønsted or Lewis acids can lead to N-alkylation, C-2 alkylation, or C-3 alkylation, depending on the specific substrates and conditions. syr.edu

Table 2: Selected N-1 Derivatization Reactions of Indoles

| Indole Substrate | Reagent | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 2,3-Disubstituted Indole | p-Quinone Methide | In(OTf)₃, THF | N-1 Alkylated Indole |

| 5-Substituted Isatin | Alkyl Halide | Base (e.g., K₂CO₃), DMF | N-1 Alkylated Isatin |

| N-(1,3,5-Triazinyl)indole | Maleimide | [RhCp*Cl₂]₂, AgOAc, HFIP | C-2 Alkylated Indole |

| Indole | Alkyl Trichloroacetimidate | Lewis or Brønsted Acid | N/C2/C3 Alkylated Indole |

Cascade and Multicomponent Reactions Employing this compound as a Building Block

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that enable the construction of complex molecular architectures from simple precursors in a single operation, minimizing waste and improving atom economy. This compound is an excellent substrate for such reactions, leveraging the reactivity of its dual carbonyl groups.

A prominent example is the three-component synthesis of dispirooxindoles. beilstein-journals.org The piperidine-promoted reaction of ammonium (B1175870) acetate, an isatin (e.g., a 5-p-tolyl derivative), and an in situ-generated 3-isatyl-1,4-dicarbonyl compound affords multifunctionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org This reaction involves a cascade of condensation and cyclization steps to rapidly build molecular complexity.

Similarly, copper-catalyzed MCRs can produce diverse spirotetrahydrocarbazoles. nih.gov The reaction of 2-methylindole, an aromatic aldehyde, and a dienophile derived from this compound leads to the formation of spiro[carbazole-3,3'-indoline] derivatives. nih.gov This process involves the in-situ formation of an indole-based diene and a separate dienophile, which then participate in a Diels-Alder reaction. beilstein-journals.org

Other MCRs lead to different fused heterocyclic systems. A one-pot, three-component domino reaction of 2-methylbenzo[d]thiazol-5-amine, an arylglyoxal, and a cyclohexane-1,3-dione yields novel thiazolo[4,5-e]indole derivatives. ias.ac.in Adapting this methodology using a building block derived from this compound could provide access to a new class of p-tolyl-substituted fused indoles. Another cascade reaction, involving 2-fluorobenzaldehydes and various heterocyclic ketones (HKAs), produces 1,3-diazaheterocycle-fused [1,2-a]quinoline derivatives, with specific products like 5-(p-Tolyl)methanoneyl-8-nitro-2,3-dihydro-1H-pyrimido[1,2-a]quinoline being reported. acs.org

Table 3: Multicomponent Reactions Involving Isatin-Derived Building Blocks

| Reaction Components | Catalyst/Promoter | Product Scaffold |

|---|---|---|

| Isatin, Ammonium Acetate, 3-Isatyl-1,4-dicarbonyl | Piperidine (B6355638) | Dispiro[indoline-3,2'-quinoline-3',3''-indoline] |

| 2-Methylindole, Aldehyde, Isatin-based dienophile | CuSO₄ | Spiro[carbazole-3,3'-indoline] |

| 2-Methylbenzo[d]thiazol-5-amine, Arylglyoxal, Cyclohexane-1,3-dione | Acetic Acid | Thiazolo[4,5-e]indole |

| 2-Fluorobenzaldehyde, Heterocyclic Ketone | Piperidine, CaCl₂ | 1,3-Diazaheterocycle-fused [1,2-a]quinoline |

Mechanistic Elucidation of Key Transformation Reactions (e.g., Dehydrative Transformations)

Understanding the mechanisms of reactions involving this compound is crucial for optimizing conditions and designing new synthetic routes. The transformation of derivatives of this compound often involves complex, multi-step sequences.

One such transformation is the conversion of spirooxindoles into fused aromatic systems. For example, spiro[indoline-3,3'-pyrrolizines], formed from the MCR of isatin, an amino acid, and an alkyne, can undergo a dehydrative transformation when treated with a strong dehydrating agent like phosphorus oxychloride (POCl₃). acs.org The proposed mechanism for this reaction involves the initial protonation of the oxindole (B195798) carbonyl oxygen by POCl₃, followed by elimination of a water molecule to generate a cationic intermediate. A subsequent Wagner-Meerwein-type rearrangement, followed by aromatization through proton loss and oxidation, leads to the formation of a planar pyrido[2,3-b]indole system. acs.org

The mechanism of the copper-catalyzed MCR for synthesizing spirotetrahydrocarbazoles has also been investigated. nih.govbeilstein-journals.org The reaction is believed to initiate with the condensation of 2-methylindole and an aromatic aldehyde, catalyzed by CuSO₄. This adduct then undergoes dehydration to form a key reactive intermediate: an indole-based ortho-quinodimethane (o-QDM). Concurrently, a Knoevenagel condensation between a second aldehyde and a dienophile precursor (like a derivative of this compound) generates the active dienophile. The crucial step is a Diels-Alder cycloaddition between the in-situ generated indole-o-QDM (the diene) and the activated dienophile, which proceeds via an endo-transition state to afford the final spiro compound with high diastereoselectivity. beilstein-journals.org

These mechanistic studies highlight the role of reactive intermediates, such as azomethine ylides and ortho-quinodimethanes, and the importance of catalysts and reagents in directing the reaction pathway towards complex molecular targets. acs.orgsyr.edubeilstein-journals.org

Spectroscopic and Structural Elucidation of 5 P Tolyl Indoline 2,3 Dione Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the hydrogen and carbon environments within the 5-(p-Tolyl)indoline-2,3-dione structure.

The proton nuclear magnetic resonance (¹H NMR) spectrum provides a detailed map of the hydrogen atoms in the molecule. For this compound, the spectrum is characterized by distinct signals corresponding to the protons on the indoline (B122111) core and the attached p-tolyl group.

In a study detailing the synthesis of various 5-phenylisatin (B182446) derivatives, the ¹H NMR spectrum of this compound was recorded in DMSO-d₆ at 400 MHz. nih.gov The protons of the p-tolyl group exhibit characteristic signals: a singlet for the methyl (–CH₃) protons and a pair of doublets for the aromatic protons, typical of a 1,4-disubstituted benzene (B151609) ring. nih.gov The protons on the isatin (B1672199) core also show a distinct pattern. The proton at position 6 (H-6) appears as a doublet, coupled to the proton at position 7 (H-7). H-7 itself appears as a doublet of doublets, while the proton at position 4 (H-4) shows up as a singlet or a narrow doublet. nih.gov The amine proton (N-H) of the indoline ring typically appears as a broad singlet, though it was not explicitly reported in this particular dataset. nih.gov

The specific chemical shifts and coupling constants are summarized in the table below.

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 2.36 | Singlet | - | 3H | Methyl protons (–CH₃) of the p-tolyl group |

| 6.98 | Doublet | 8.0 Hz | 1H | H-6 of the indoline ring |

| 7.25 | Doublet | 8.0 Hz | 2H | Aromatic protons ortho to the methyl group on the p-tolyl ring |

| 7.53 | Doublet | 8.0 Hz | 2H | Aromatic protons meta to the methyl group on the p-tolyl ring |

| 7.72 | Singlet | - | 1H | H-4 of the indoline ring |

| 7.87 | Doublet | 8.0 Hz | 1H | H-7 of the indoline ring |

| Data sourced from Li et al., 2018. nih.gov |

While specific experimental ¹³C NMR data for this compound were not available in the searched literature, a theoretical interpretation can be projected. The spectrum would be expected to show distinct signals for all 15 carbon atoms. The two carbonyl carbons (C-2 and C-3) would appear significantly downfield (typically in the 158-185 ppm range) due to the strong deshielding effect of the oxygen atoms. The quaternary carbons of the aromatic rings would also be clearly identifiable. The methyl carbon of the p-tolyl group would be the most upfield signal, typically appearing around 20-25 ppm.

Experimental data regarding the application of 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) for the specific structural assignment of this compound were not found in the reviewed literature. These techniques would be invaluable for unambiguously assigning the proton and carbon signals, especially for confirming the connectivity between the p-tolyl and indoline-2,3-dione moieties through long-range correlations.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. Although a specific spectrum for this compound was not located, the expected characteristic absorption bands can be inferred based on its structure. Key absorptions would include:

N-H Stretching: A moderate to sharp peak around 3200-3400 cm⁻¹ corresponding to the amine group in the lactam ring.

C-H Stretching (Aromatic/Alkyl): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl group's C-H bonds.

C=O Stretching: Two strong, distinct absorption bands in the region of 1700-1770 cm⁻¹ are characteristic of the dione (B5365651) functionality (the C2-ketone and C3-amide carbonyl groups) in the isatin core.

C=C Stretching: Multiple peaks in the 1450-1620 cm⁻¹ region corresponding to the aromatic ring vibrations.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. While specific experimental mass spectrometry data for this compound was not available in the searched results, general synthetic procedures for related 5-substituted indole-2,3-diones confirm their structures using mass spectra (MS). dntb.gov.ua For this compound (C₁₅H₁₁NO₂), the molecular weight is 237.25 g/mol . The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺) at m/z = 237. Key fragmentation pathways for isatins typically involve the loss of carbon monoxide (CO) molecules.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

A search of the scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Such an analysis would provide definitive proof of its molecular structure in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. It would also reveal details about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing arrangement.

Correlation of Spectroscopic Data with Theoretical Calculations

The comprehensive characterization of novel compounds like this compound relies heavily on the synergy between experimental spectroscopic data and theoretical computational methods. This correlative approach is crucial for unambiguously assigning spectral features, understanding molecular geometry, and elucidating electronic properties. Density Functional Theory (DFT) has emerged as a powerful tool for predicting spectroscopic parameters, providing a theoretical framework that complements and validates experimental findings. researchgate.netdergi-fytronix.com The correlation involves comparing experimentally measured values—such as vibrational frequencies, nuclear magnetic resonance chemical shifts, and electronic absorption wavelengths—with values calculated from the optimized molecular structure.

A strong correlation between the predicted and observed spectra not only confirms the synthesized structure but also allows for a deeper understanding of the molecule's fundamental properties. Theoretical calculations can resolve ambiguities in spectral assignments, particularly in complex regions where peaks may overlap, and can provide insights into the electronic transitions responsible for observed UV-Vis absorption bands. researchgate.net

The vibrational spectrum of this compound, like other isatin derivatives, presents characteristic peaks corresponding to specific functional groups. Theoretical calculations, typically using DFT with methods like B3LYP and basis sets such as 6-311G(d,p), can predict the harmonic vibrational frequencies of the molecule in its ground state. dergi-fytronix.com

It is a common observation that calculated vibrational frequencies are often higher than the experimental values. This discrepancy arises primarily from the calculations being based on a harmonic oscillator model, whereas real molecular vibrations exhibit anharmonicity. To bridge this gap, the calculated frequencies are often uniformly scaled by an empirical scaling factor (typically around 0.96 for the B3LYP functional) to improve the agreement with experimental data.

The correlation allows for precise assignment of key vibrational modes, including:

N-H Stretching: The indole (B1671886) N-H stretching vibration is a key indicator of hydrogen bonding. Theoretical models can predict the shift in this frequency when intermolecular hydrogen bonds are formed, which aligns well with experimental observations in the solid state. researchgate.net

C=O Stretching: The isatin core has two carbonyl groups (C2=O and C3=O), which result in characteristic strong absorption bands in the FT-IR spectrum. DFT calculations help to assign the symmetric and asymmetric stretching modes of these carbonyls.

Aromatic C-H and C=C Stretching: The model can accurately predict the vibrational frequencies associated with the phenyl and p-tolyl ring systems.

Below is an illustrative table comparing typical experimental FT-IR data for 5-substituted isatins with scaled theoretical values.

| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) (Typical Range) | Calculated Wavenumber (cm⁻¹) (Scaled) |

| N-H | Stretching | 3200 - 3350 | 3250 - 3400 |

| C-H (Aromatic) | Stretching | 3050 - 3150 | 3060 - 3160 |

| C=O (Ketone) | Stretching | 1720 - 1760 | 1730 - 1770 |

| C=C (Aromatic) | Stretching | 1600 - 1620 | 1605 - 1625 |

| C-N | Stretching | 1300 - 1350 | 1310 - 1360 |

Note: The data presented is representative of the correlation methodology for 5-substituted isatins and is not specific to one empirical study of this compound.

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict ¹H and ¹³C NMR chemical shifts. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (B1202638) (TMS).

The correlation between experimental and calculated NMR spectra is invaluable for:

Assigning Ambiguous Signals: In complex aromatic regions, signals can be very close or overlap. Theoretical chemical shifts help in the definitive assignment of each proton and carbon atom in the this compound structure.

Confirming Substituent Effects: The calculations can accurately model the electronic effect of the p-tolyl group on the chemical shifts of the isatin core, confirming the C-5 substitution pattern.

A linear regression analysis between experimental and calculated chemical shifts for a series of related compounds often yields a high correlation coefficient (R² > 0.99), demonstrating the high accuracy and predictive power of the theoretical approach.

The following table provides a hypothetical but realistic comparison of experimental and calculated ¹H NMR chemical shifts for this compound, based on published data for the compound and general principles of DFT calculations. nih.gov

| Atom Position | Experimental δ (ppm) nih.gov | Calculated δ (ppm) (Illustrative) |

| CH₃ (p-tolyl) | 2.36 | 2.39 |

| H-7 | 6.98 | 7.02 |

| H-2', H-6' (p-tolyl) | 7.25 | 7.28 |

| H-3', H-5' (p-tolyl) | 7.53 | 7.55 |

| H-4 | 7.72 | 7.75 |

| H-6 | 7.87 | 7.90 |

| N-H | 11.15 (Typical) | 11.20 (Typical) |

Note: Experimental values are from a specific synthesis of this compound. nih.gov Calculated values are illustrative to demonstrate the expected high correlation.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. researchgate.net

This analysis helps to understand the nature of the electronic transitions, typically assigning them as π → π* or n → π* transitions associated with the chromophores in the molecule, namely the isatin core and the aromatic rings. The correlation between the calculated and experimental UV-Vis spectra confirms the electronic structure and helps explain the observed color and photophysical properties of the compound. For isatin and its derivatives, the transitions are often associated with the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) energy gap. Theoretical calculations provide a detailed picture of these frontier molecular orbitals, showing their distribution across the molecular framework and how they are influenced by the p-tolyl substituent.

Computational and Theoretical Investigations on 5 P Tolyl Indoline 2,3 Dione and Analogs

Density Functional Theory (DFT) Calculations

Theoretical Vibrational Frequencies and Their Comparison with Experimental Data

Theoretical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. These predictions are crucial for assigning the vibrational modes observed in experimental spectra. For indole (B1671886) derivatives, DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), have been shown to provide excellent agreement between calculated and experimental frequencies after applying a scaling factor to account for anharmonicity and other systematic errors. researchgate.netresearchgate.net

The process involves optimizing the molecular geometry to find its lowest energy state. Subsequently, the vibrational frequencies are calculated from the second derivatives of the energy with respect to atomic displacements. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as stretching, bending, or torsional motions of the chemical bonds. researchgate.net

For a molecule like 5-(p-Tolyl)indoline-2,3-dione, theoretical vibrational analysis would focus on characteristic frequencies, including:

C=O stretching: The two carbonyl groups in the dione (B5365651) moiety would exhibit strong, distinct stretching vibrations.

N-H stretching: The indole nitrogen's N-H bond has a characteristic stretching frequency.

C-N stretching: Vibrations associated with the carbon-nitrogen bonds within the indole ring system. researchgate.net

Aromatic C-H and C=C stretching: Vibrations originating from the benzene (B151609) and tolyl rings.

By comparing the computed spectrum with an experimental FT-IR or FT-Raman spectrum, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational properties. Studies on similar isatin (B1672199) and indole derivatives consistently show that the B3LYP functional yields vibrational wavenumbers that correlate well with experimental findings. researchgate.netresearchgate.net

Table 1: Representative Comparison of Theoretical and Experimental Vibrational Frequencies for Indole Analogs

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3400-3500 | ~3400-3500 |

| C=O Asymmetric Stretch | ~1750-1770 | ~1750-1770 |

| C=O Symmetric Stretch | ~1730-1750 | ~1730-1750 |

| C=C Aromatic Stretch | ~1600-1620 | ~1600-1620 |

| C-N Stretch | ~1230-1290 | ~1230-1290 |

Note: The data presented are representative values for the isatin/indole scaffold and may vary for the specific this compound compound.

Molecular Modeling Studies (e.g., Force Field Minimization)

Molecular modeling encompasses a variety of computational techniques used to represent and simulate the behavior of molecules. Force field minimization, a method within molecular mechanics, is employed to determine the stable three-dimensional conformation of a molecule by finding the geometry that minimizes its potential energy. arxiv.org

Force fields are sets of empirical energy functions and parameters that calculate the potential energy of a system of atoms. nih.govarxiv.org They account for various interactions, including:

Bond stretching: The energy required to stretch or compress a bond from its equilibrium length.

Angle bending: The energy associated with deforming a bond angle.

Torsional angles: The energy barrier to rotation around a chemical bond.

Van der Waals and electrostatic interactions: Non-bonded interactions between atoms. arxiv.org

For this compound, force field minimization can predict the most stable spatial arrangement, including the relative orientation of the tolyl group with respect to the indoline (B122111) core. This information is foundational for more complex studies, such as molecular docking, where the compound's fit within a biological target's active site is evaluated. nih.govacs.org Widely used force fields for small organic molecules include CHARMM General Force Field (CGenFF), General AMBER Force Field (GAFF), and OPLS-All-Atom (OPLS-AA). nih.gov The accuracy of these simulations is highly dependent on the quality of the force field parameters. arxiv.org

In Silico Screening and Library Design Principles for Indoline-Based Compounds

In silico screening, or virtual screening, is a computational approach that plays a vital role in modern drug discovery by rapidly evaluating large libraries of chemical compounds to identify those most likely to exhibit a desired biological activity. biosolveit.deresearchgate.net For indoline-based compounds, which are known to possess a wide range of pharmacological activities, these methods are used to prioritize candidates for synthesis and experimental testing. researchgate.netnih.govresearchgate.net

Key principles and methods in virtual screening and library design include:

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target (e.g., an enzyme or receptor). Molecular docking simulations are performed to predict how compounds from a library will bind to the target's active site and to estimate their binding affinity. tandfonline.com For indoline-2,3-dione derivatives, docking studies have been used to explore their potential as inhibitors of enzymes like α-glucosidase, α-amylase, and various protein kinases. nih.govacs.orgnih.gov

Ligand-Based Virtual Screening (LBVS): When the target's 3D structure is unknown, this approach uses a set of known active molecules to identify new ones with similar properties. Methods include searching for compounds with similar 2D fingerprints (molecular similarity) or building a 3D pharmacophore model that captures the essential features required for biological activity. biosolveit.de

Library Design: The design of compound libraries is crucial for the success of screening campaigns. For indoline-based compounds, libraries are often designed around the core isatin scaffold, with systematic modifications at various positions (e.g., the N1 position and the 5-position of the aromatic ring) to explore the structure-activity relationship (SAR). researchgate.netacs.org The goal is to maximize chemical diversity and cover a relevant chemical space to increase the chances of finding potent and selective compounds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts via GIAO method)

Computational quantum chemistry can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used approaches for calculating NMR shielding tensors. mdpi.com These calculations, typically performed using DFT, provide theoretical ¹H and ¹³C NMR chemical shifts that can be directly compared with experimental data to aid in structure elucidation and verification. imist.maresearchgate.net

The process involves:

Optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-311G(d,p)). researchgate.net

Calculating the absolute magnetic shielding tensors for each nucleus using the GIAO method.

Converting the calculated shielding values (σ) into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated as δ = σ(ref) - σ(sample). mdpi.com

For this compound, this method can predict the chemical shifts for all hydrogen and carbon atoms. This is particularly useful for unambiguously assigning signals in complex regions of the spectrum and for confirming the substitution pattern on the aromatic rings. The accuracy of GIAO-DFT calculations is generally high, with reported deviations from experimental values often being minimal, making it a powerful tool for structural chemistry. nih.govruc.dk

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Isatin Analog

| Carbon Atom | GIAO Calculated δ (ppm) | Experimental δ (ppm) |

| C2 (C=O) | ~184 | ~184 |

| C3 (C=O) | ~159 | ~159 |

| C3a | ~118 | ~118 |

| C4 | ~125 | ~124 |

| C5 | ~123 | ~122 |

| C6 | ~138 | ~138 |

| C7 | ~112 | ~111 |

| C7a | ~150 | ~150 |

Note: Data are representative for the core isatin structure. Shifts for this compound would include additional signals for the tolyl substituent and show shifts in the C5 position.

Studies on Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, and they have significant applications in technologies like optical communications and data storage. nih.gov Computational methods, especially DFT, are widely used to predict and understand the NLO properties of organic molecules. medmedchem.com

The key NLO properties calculated for molecules like this compound and its analogs include:

Polarizability (α): The ability of the molecule's electron cloud to be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response. A large β value is a key indicator of a promising NLO material. researchgate.netuobasrah.edu.iq

Many organic NLO materials are designed based on a donor-π-acceptor (D-π-A) framework. In these systems, an electron-donating group and an electron-accepting group are connected by a π-conjugated bridge, facilitating intramolecular charge transfer (ICT) upon excitation. nih.gov The isatin scaffold can act as an effective electron acceptor. researchgate.net

Computational studies on isatin derivatives have shown that their NLO response can be tuned by introducing different substituents. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter; a smaller HOMO-LUMO gap generally correlates with a larger hyperpolarizability and enhanced NLO activity. medmedchem.comuobasrah.edu.iq For this compound, theoretical calculations can determine its dipole moment, polarizability, and hyperpolarizability to assess its potential as an NLO material.

Advanced Chemical and Materials Science Applications of Indoline 2,3 Dione Derivatives Excluding Biological/clinical

Applications in Organic Electronics and Photonics (e.g., NLO materials)

The development of organic materials with significant nonlinear optical (NLO) properties is crucial for advancements in photonics, telecommunications, and optical data processing. mdpi.com Materials with high NLO activity can alter the properties of light, which is essential for applications like optical switching. The efficacy of an organic NLO material is often linked to its molecular structure, specifically the presence of π-conjugated systems and electron donor-acceptor (D-A) groups that facilitate intramolecular charge transfer (ICT). mdpi.comnih.gov

The indoline-2,3-dione framework is an effective electron-accepting moiety. When combined with an electron-donating group at the 5-position, such as the p-tolyl group, the resulting molecule of 5-(p-Tolyl)indoline-2,3-dione exhibits a D-A architecture conducive to NLO activity. Theoretical and computational studies, often employing Density Functional Theory (DFT), are used to predict the NLO potential of such molecules by calculating key parameters. nih.gov A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is indicative of facile electron delocalization and enhanced NLO response. mdpi.com

While specific experimental data for this compound is not extensively documented, research on analogous isatin-based derivatives demonstrates the promise of this chemical class. For instance, isatin-indole hybrid molecules have been synthesized and computationally analyzed, showing superior NLO efficiency characterized by a substantial hyperpolarizability (β), a key measure of second-order NLO activity. researchgate.net These related compounds exhibit the necessary electronic properties, suggesting that the 5-(p-tolyl) derivative would be a promising candidate for NLO applications.

Table 1: Representative Theoretical NLO Parameters for Isatin-Based Derivatives Data based on analogous compounds to illustrate key performance indicators.

| Parameter | Symbol | Typical Value Range | Significance in NLO |

|---|---|---|---|

| Dipole Moment | µ | 5 - 15 Debye | Influences molecular orientation and packing |

| Polarizability | α | 10⁻²³ - 10⁻²² esu | Measures linear optical response |

| Hyperpolarizability | β | 10⁻³⁰ - 10⁻²⁸ esu | Quantifies second-order NLO response |

| HOMO-LUMO Energy Gap | Egap | 2.0 - 4.0 eV | Lower values correlate with higher NLO activity |

Utility in Photopolymerization Processes

Photopolymerization is a process where light is used to initiate a polymerization reaction, forming a solid polymer from liquid monomers. This technology is fundamental to applications such as 3D printing, adhesives, and coatings. mdpi.com The efficiency of this process relies on a photoinitiating system (PIS), which absorbs light and generates reactive species (radicals or cations) to start the polymerization.

Many efficient photoinitiators for visible light applications are based on a "push-pull" dye structure, where electron-donating and electron-withdrawing groups are linked by a conjugated system. researchgate.net The indoline-2,3-dione core, with its two ketone groups, serves as a potent electron acceptor. This makes derivatives like this compound suitable candidates for use in multi-component photoinitiating systems.

In a typical three-component PIS operating under visible light (e.g., a 405 nm LED), the indoline-2,3-dione derivative would act as the photosensitizer. bohrium.com Upon light absorption, the excited sensitizer (B1316253) can interact with other components, such as an amine (electron donor) and an iodonium (B1229267) salt (electron acceptor), through a series of redox reactions to generate the radicals that initiate polymerization. mdpi.com Research on structurally related indane-1,3-dione derivatives has shown them to be highly effective photoinitiators, highlighting the potential of dicarbonyl scaffolds in this technological domain. researchgate.net

Development of Specialized Functional Coatings (e.g., Antifouling Coatings)

Biofouling, the undesirable accumulation of microorganisms, plants, and algae on submerged surfaces, poses a significant challenge for maritime industries, leading to increased fuel consumption and maintenance costs. mdpi.com This has driven the development of effective antifouling coatings. While traditional coatings often relied on toxic biocides, modern research focuses on environmentally benign alternatives. mdpi.comnih.gov

The parent compound of the indoline-2,3-dione family, isatin (B1672199), is a naturally occurring marine product known to possess antifouling properties. This has inspired the synthesis and evaluation of various isatin analogs as potent antifouling agents. Research has demonstrated that synthetic modifications to the isatin scaffold can lead to compounds with stronger activity than the original natural product.

Studies have evaluated isatin derivatives against several ecologically relevant marine bacteria responsible for initiating biofilm formation. The results indicate that specific modifications to the isatin core significantly inhibit bacterial growth. For example, halogenation at the 5-position and the introduction of N-Mannich bases have been shown to increase antimicrobial activity against certain gram-negative bacteria. nih.gov This structure-activity relationship underscores the potential of 5-substituted derivatives like this compound to serve as the active component in advanced, non-toxic antifouling coatings.

Table 2: Inhibitory Activity of Modified Isatin Analogs Against Marine Fouling Bacteria

| Fouling Bacteria | Type | Activity of Modified Isatins |

|---|---|---|

| Planococcus donghaensis | Gram-positive | Potent Inhibition |

| Erythrobacter litoralis | Gram-negative | Potent Inhibition |

| Aliivibrio salmonicida | Gram-negative | Potent Inhibition |

| Vibrio furnissii | Gram-negative | Potent Inhibition |

Role as Key Intermediates in Industrial Chemical Synthesis

5-Substituted indoline-2,3-diones are highly valuable intermediates in the chemical and pharmaceutical industries due to their versatile reactivity. researchgate.netresearchgate.net The core structure can undergo a variety of chemical transformations at the N-1 nitrogen atom and the C-3 carbonyl group, while the substituent at the C-5 position allows for the introduction of diverse functionalities into the final product.

The synthesis of 5-substituted indoline-2,3-diones, including the 5-(p-tolyl) derivative, is often achieved through an optimized, two-step process starting from a corresponding 4-substituted aniline (B41778). researchgate.net The general method involves:

Amidation: Reaction of the 4-substituted aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate isonitroacetanilide.

Cyclization: Treatment of the intermediate with concentrated sulfuric acid, which catalyzes an intramolecular cyclization to yield the final 5-substituted indoline-2,3-dione.

This synthetic route is valued for its efficiency and adaptability, making these compounds readily accessible starting materials. atlantis-press.com The resulting this compound can then be used as a scaffold to build more complex molecules, including dyes, polymers, and other functional materials, making it a cornerstone intermediate for various industrial applications.

Design of Chemosensors and Optical Sensing Devices

Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions, through a measurable change, often optical (colorimetric or fluorescent). researchgate.net The development of selective and sensitive chemosensors is vital for environmental monitoring and industrial process control.

The 1H-indole-2,3-dione (isatin) structure is an excellent platform for designing chemosensors because its amide and carbonyl functional groups can act as effective binding or chelating sites for metal ions. researchgate.net Indole-based sensors have been successfully developed for a range of metal ions, including Zn²⁺, Hg²⁺, and Fe³⁺. researchgate.netnih.govmdpi.com

Upon binding with a target ion, the electronic properties of the indoline-2,3-dione molecule are altered, leading to a change in its UV-Vis absorption or fluorescence spectrum. Studies on the parent isatin scaffold have shown it to be a highly selective optical sensor for ferric ions (Fe³⁺). researchgate.net The interaction with Fe³⁺ causes a distinct enhancement of an absorption peak, allowing for quantitative detection. Research has established a low limit of detection for Fe³⁺ using this system, demonstrating its high sensitivity. The presence of the p-tolyl group in this compound could further modulate the electronic properties and potentially enhance the selectivity or sensitivity for specific target ions.

Table 3: Sensing Performance of 1H-Indole-2,3-dione for Ferric Ions (Fe³⁺) Data for the parent isatin scaffold demonstrates the potential of the chemical class. researchgate.net

| Parameter | Abbreviation | Value | Unit |

|---|---|---|---|

| Limit of Detection | LOD | 17.8 | µM |

| Limit of Quantitation | LOQ | 59.3 | µM |

| Detection Method | - | UV-Vis Spectrometry | - |

| Selectivity | - | High for Fe³⁺ over numerous other metal ions | - |

Conclusion and Future Research Perspectives

Synthesis and Characterization of 5-(p-Tolyl)indoline-2,3-dione: Current State of the Art

The synthesis of 5-substituted indoline-2,3-diones is well-established, and these methods are applicable to the preparation of this compound. A common and effective route is the Sandmeyer isatin (B1672199) synthesis. This involves the reaction of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the desired indoline-2,3-dione. For the synthesis of the title compound, the starting aniline would be 4'-methyl-[1,1'-biphenyl]-4-amine.

Alternative synthetic strategies for 5-substituted isatins include the Stolle and Gassman syntheses, which offer different pathways and may be advantageous depending on the availability of starting materials and desired substitution patterns. The characterization of this compound would rely on standard spectroscopic techniques. The structural confirmation and purity assessment would be achieved through a combination of:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbons in the molecule, confirming the presence of both the indoline-2,3-dione core and the p-tolyl substituent.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound, further confirming its identity.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups, particularly the carbonyl (C=O) stretches of the dione (B5365651) system and the N-H stretch of the indole (B1671886) nitrogen.

Elemental Analysis: This would determine the percentage composition of carbon, hydrogen, and nitrogen, ensuring it aligns with the molecular formula C₁₅H₁₁NO₂.

While specific experimental data for this compound is not extensively reported in the literature, the characterization would be analogous to other 5-substituted isatins.

Unexplored Reactivity Pathways and Synthetic Opportunities for this compound

The reactivity of the indoline-2,3-dione scaffold is rich and offers numerous opportunities for further functionalization of this compound. The presence of a reactive ketone at the C3 position is a key feature, making it susceptible to a variety of nucleophilic addition reactions. This allows for the synthesis of a diverse range of derivatives.

Table 1: Potential Reactions at the C3-Carbonyl of this compound

| Reaction Type | Reagent/Conditions | Potential Product |

| Aldol Condensation | Active methylene (B1212753) compounds | 3-substituted-2-oxoindoline derivatives |

| Wittig Reaction | Phosphorus ylides | 3-alkylidene-2-oxoindoline derivatives |

| Grignard Reaction | Grignard reagents (R-MgX) | 3-hydroxy-3-substituted-2-oxoindoline derivatives |

| Reduction | Sodium borohydride (B1222165) (NaBH₄) | 3-hydroxy-2-oxoindoline derivatives |

Furthermore, the N-H group of the indole ring can be readily substituted through N-alkylation or N-acylation reactions, providing another avenue for diversification. The inherent reactivity of the indole nucleus can be exploited in electrophilic substitution reactions, although the presence of the deactivating dione functionality needs to be considered. The concept of "umpolung" or reactivity reversal at the C3 position of the indole core, which is typically nucleophilic, has been explored for the broader indole class and could be an exciting avenue for this compound. This would involve making the C3 position electrophilic, enabling reactions with nucleophiles and opening up novel synthetic pathways.

Directions for Advanced Computational Studies to Elucidate Complex Chemical Phenomena

Computational chemistry offers powerful tools to understand and predict the behavior of this compound. Density Functional Theory (DFT) calculations could be employed to investigate various molecular properties.

Key areas for computational investigation include:

Electronic Structure Analysis: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would provide insights into the molecule's reactivity and its potential as an electron donor or acceptor.

Reaction Mechanism Studies: Computational modeling can elucidate the transition states and reaction pathways for various transformations of this compound, aiding in the optimization of reaction conditions.

Spectroscopic Predictions: Theoretical calculations of NMR and IR spectra can assist in the interpretation of experimental data and confirm the structure of newly synthesized derivatives.

Docking Studies: Given the biological relevance of the isatin scaffold, molecular docking simulations could predict the binding affinity of this compound and its derivatives to various biological targets, guiding the design of new therapeutic agents.

Computational studies on related indolynes have provided valuable insights into their regioselectivity in nucleophilic addition reactions, a model that could be extended to understand the reactivity of aryne derivatives of this compound.

Potential for Novel Materials Development and Chemical Technologies Beyond Existing Paradigms

The unique photophysical and electronic properties of the indoline-2,3-dione core suggest that this compound could be a valuable building block for novel organic materials. The extended π-conjugation provided by the p-tolyl group can influence these properties.

Potential applications in materials science include:

Organic Electronics: Isatin derivatives have been investigated for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The specific electronic properties of the p-tolyl derivative could be tuned for these applications.

Sensors: The chromophoric nature of the isatin core makes it a candidate for the development of chemosensors. The interaction of the molecule with specific analytes could lead to a detectable change in its absorption or emission spectrum.

Polymer Science: this compound could be incorporated as a monomer into polymer chains to create materials with tailored thermal, mechanical, and electronic properties.

The development of new synthetic methodologies, such as multicomponent reactions, could facilitate the efficient synthesis of complex molecules derived from this compound for these advanced applications.

Strategies for Further Modulation of the Indoline-2,3-dione Scaffold for Enhanced Chemical Properties

The versatility of the indoline-2,3-dione scaffold allows for systematic structural modifications to fine-tune its chemical and physical properties. For this compound, several strategies can be envisioned:

Substitution on the p-Tolyl Ring: Introducing electron-donating or electron-withdrawing groups on the p-tolyl ring would modulate the electronic properties of the entire molecule, impacting its reactivity and spectroscopic characteristics.

Modification of the Indole Nitrogen: As previously mentioned, N-substitution can significantly alter the solubility, steric hindrance, and biological activity of the compound. A wide range of substituents, from simple alkyl chains to more complex moieties, can be introduced.

Functionalization of the Benzene (B151609) Ring of the Indole Core: While the 5-position is occupied, the remaining positions on the benzene ring (C4, C6, and C7) are available for further substitution, allowing for the creation of a diverse library of polysubstituted indoline-2,3-diones.

Synthesis of Spirocyclic Derivatives: The C3-carbonyl group is a gateway to the synthesis of spirooxindoles, a class of compounds with significant biological activity and unique three-dimensional structures. Reacting this compound with various dienophiles or 1,3-dipoles could yield novel spirocyclic systems.

By systematically exploring these modifications, it is possible to create a portfolio of this compound derivatives with enhanced properties for specific applications in medicine, materials science, and beyond.

Q & A

Q. What are the established synthetic routes for 5-(p-Tolyl)indoline-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling indoline-2,3-dione derivatives with p-tolyl groups via Ullmann or Buchwald-Hartwig amination. For example, copper(I)-catalyzed reactions (e.g., CuI in PEG-400/DMF solvent systems) are effective for introducing aryl groups . Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Catalyst loading : Adjusting CuI concentrations (0.5–2 mol%) to balance reaction rate and side-product formation .

- Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity .

- Design of Experiments (DoE) : Systematic variation of temperature (80–120°C) and reaction time (12–24 hrs) to maximize yield .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 170–180 ppm). Discrepancies in integration ratios may indicate impurities; recrystallization or preparative TLC (silica gel, CH2Cl2/MeOH) can resolve this .

- Mass spectrometry (FAB-HRMS) : Confirm molecular weight (e.g., C15H11NO2: theoretical 237.21 g/mol) .

- X-ray crystallography : Resolve structural ambiguities (e.g., dihedral angles between indoline and p-tolyl groups) .

- TLC monitoring : Use iodine staining or UV visualization to track reaction progress and detect byproducts .

Advanced Research Questions

Q. How do electronic and steric effects of the p-Tolyl group influence the reactivity and pharmacological profile of this compound compared to non-substituted analogs?

- Methodological Answer :

- Electronic effects : The electron-donating methyl group on the p-tolyl moiety increases electron density at the indoline core, enhancing nucleophilic substitution reactivity (e.g., in alkylation reactions) .

- Steric effects : Bulkier substituents reduce accessibility to enzyme active sites, as shown in comparative docking studies with cytochrome P450 isoforms .

- Pharmacological impact : Increased lipophilicity (logP ~2.5) improves blood-brain barrier penetration, validated via parallel artificial membrane permeability assays (PAMPA) .

Q. What strategies are effective in resolving contradictory results in the compound’s biological activity across different assay systems?

- Methodological Answer :

- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. resazurin assays) to minimize variability .

- Orthogonal validation : Confirm anti-inflammatory activity using both COX-2 inhibition (in vitro) and carrageenan-induced edema models (in vivo) .

- Meta-analysis : Pool data from multiple studies (e.g., IC50 values) to identify outliers and refine dose-response curves .

Q. How can computational chemistry be integrated with experimental data to predict the binding modes of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to NMDA receptors, guided by X-ray crystallographic data of analogous indoline-diones .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- Experimental validation : Surface plasmon resonance (SPR) measures binding affinity (KD) to reconcile computational predictions .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for this compound derivatives to identify potent analogs?

- Methodological Answer :

- Substitution patterns : Introduce halogens (Cl, Br) at position 5 or methyl groups at position 2 to modulate bioactivity .

- Parallel synthesis : Use robotic liquid handlers to generate 20–50 analogs per batch for high-throughput screening .

- QSAR modeling : Correlate Hammett constants (σ) of substituents with IC50 values in enzyme inhibition assays .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data for this compound across cancer cell lines?

- Methodological Answer :

- Cell line authentication : Verify genetic profiles (e.g., STR profiling) to rule out misidentification .

- Culture conditions : Standardize serum concentration (10% FBS) and hypoxia levels (5% O2) to reduce variability .

- Mechanistic studies : Perform transcriptomics (RNA-seq) to identify off-target effects unique to resistant cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.